molecular formula C41H49F2N8O9P B1243064 Sch 59884 CAS No. 200346-83-4

Sch 59884

Cat. No. B1243064
CAS RN: 200346-83-4
M. Wt: 866.8 g/mol
InChI Key: NLHJBJQMMYCBTA-IGIZVOCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sch 59884 is a member of piperazines.

Scientific Research Applications

SCH 59884 Characterization and Measurement

SCH 59884, identified as a phosphate ester prodrug of SCH 56592, is prominently recognized for its potent antifungal properties. A high-performance liquid chromatographic (HPLC) method was developed to simultaneously determine SCH 59884, SCH 207962, and SCH 56592 in the plasma of dogs, a species often used for safety evaluation. This study emphasizes the importance of precise and accurate measurement techniques in the pharmacokinetic and toxicokinetic evaluation of SCH 59884 and its metabolites, thus playing a critical role in the drug development process (Kim et al., 2002).

properties

CAS RN

200346-83-4

Molecular Formula

C41H49F2N8O9P

Molecular Weight

866.8 g/mol

IUPAC Name

[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] 4-phosphonooxybutanoate

InChI

InChI=1S/C41H49F2N8O9P/c1-3-38(29(2)60-39(52)5-4-20-59-61(54,55)56)51-40(53)50(28-46-51)34-9-7-32(8-10-34)47-16-18-48(19-17-47)33-11-13-35(14-12-33)57-23-30-22-41(58-24-30,25-49-27-44-26-45-49)36-15-6-31(42)21-37(36)43/h6-15,21,26-30,38H,3-5,16-20,22-25H2,1-2H3,(H2,54,55,56)/t29-,30+,38-,41-/m0/s1

InChI Key

NLHJBJQMMYCBTA-IGIZVOCXSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)OC(=O)CCCOP(=O)(O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

SMILES

CCC(C(C)OC(=O)CCCOP(=O)(O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C(C)OC(=O)CCCOP(=O)(O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

synonyms

SCH 59884

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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